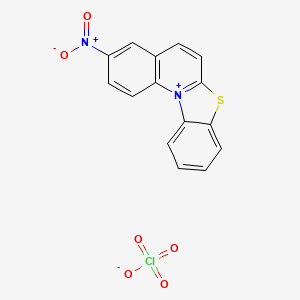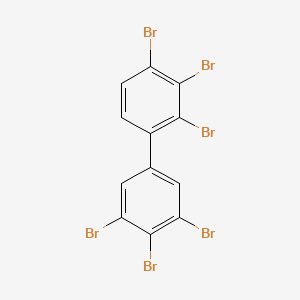![molecular formula C34H62O9 B1195376 (3R,5S,6S,7S)-7-[(2R,3S,4R,5R,6S)-5-ethyl-4,6-dihydroxy-3,6-dimethyloxan-2-yl]-3-[(2S,3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxypropyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-6-hydroxy-5-methyloctan-4-one CAS No. 88263-36-9](/img/structure/B1195376.png)
(3R,5S,6S,7S)-7-[(2R,3S,4R,5R,6S)-5-ethyl-4,6-dihydroxy-3,6-dimethyloxan-2-yl]-3-[(2S,3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxypropyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-6-hydroxy-5-methyloctan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
The compound (3R,5S,6S,7S)-7-[(2R,3S,4R,5R,6S)-5-ethyl-4,6-dihydroxy-3,6-dimethyloxan-2-yl]-3-[(2S,3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxypropyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-6-hydroxy-5-methyloctan-4-one is a complex organic molecule characterized by multiple chiral centers and a variety of functional groups This compound is notable for its intricate structure, which includes several hydroxyl groups, methyl groups, and oxane rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry at each chiral center. Common synthetic routes may include:
Formation of Oxane Rings: This can be achieved through cyclization reactions involving diols and appropriate leaving groups under acidic or basic conditions.
Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced via oxidation reactions using reagents such as osmium tetroxide or through hydroboration-oxidation processes.
Chiral Centers Configuration: The stereochemistry of the chiral centers is controlled using chiral catalysts or chiral auxiliaries during the synthesis.
Industrial Production Methods
Industrial production of such complex molecules often relies on advanced techniques such as:
Flow Chemistry: Continuous flow reactors can provide better control over reaction conditions and improve yields.
Biocatalysis: Enzymes can be used to introduce specific functional groups with high stereoselectivity.
Automated Synthesis: Robotic systems can perform repetitive synthesis steps with high precision, reducing human error.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The ketone group can be reduced to a secondary alcohol using reagents like sodium borohydride.
Substitution: Hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or tosyl chloride.
Common Reagents and Conditions
Oxidizing Agents: Osmium tetroxide, PCC (Pyridinium chlorochromate)
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Thionyl chloride, tosyl chloride
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of secondary alcohols
Substitution: Formation of alkyl halides or tosylates
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Its chiral centers make it useful in the development of chiral catalysts for asymmetric synthesis.
Biology
Enzyme Inhibition: The compound’s structure allows it to interact with various enzymes, potentially serving as an inhibitor.
Metabolic Studies: It can be used to study metabolic pathways involving similar structures.
Medicine
Drug Development: Its complex structure and biological activity make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biomarker Discovery: It can be used in the discovery of biomarkers for certain diseases.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Agriculture: It may serve as a precursor for the synthesis of agrochemicals.
作用機序
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and oxane rings allow it to form hydrogen bonds and other interactions, stabilizing its binding to these targets. The exact pathways involved depend on the specific application but often include inhibition of enzyme activity or modulation of receptor function.
類似化合物との比較
Similar Compounds
- **(3R,5S,6S,7S)-7-[(2R,3S,4R,5R,6S)-5-ethyl-4,6-dihydroxy-3,6-dimethyloxan-2-yl]-3-[(2S,3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxypropyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-6-hydroxy-5-methyloctan-4-one
- **this compound
Uniqueness
The compound’s uniqueness lies in its specific arrangement of chiral centers and functional groups, which confer distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit higher specificity for certain molecular targets or improved stability under physiological conditions.
This detailed overview provides a comprehensive understanding of the compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
88263-36-9 |
|---|---|
分子式 |
C34H62O9 |
分子量 |
614.8 g/mol |
IUPAC名 |
(3R,5S,6S,7S)-7-[(2R,3S,4R,5R,6S)-5-ethyl-4,6-dihydroxy-3,6-dimethyloxan-2-yl]-3-[(2S,3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxypropyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-6-hydroxy-5-methyloctan-4-one |
InChI |
InChI=1S/C34H62O9/c1-12-23(27(37)20(7)26(36)21(8)30-22(9)28(38)24(13-2)32(11,39)42-30)29-18(5)16-31(10,41-29)34(40)19(6)17-33(15-4,43-34)25(35)14-3/h18-26,28-30,35-36,38-40H,12-17H2,1-11H3/t18-,19+,20-,21-,22-,23-,24+,25-,26+,28+,29-,30+,31-,32-,33+,34+/m0/s1 |
InChIキー |
IEQQACHXAULSJM-YBICIYRWSA-N |
SMILES |
CCC1C(C(C(OC1(C)O)C(C)C(C(C)C(=O)C(CC)C2C(CC(O2)(C)C3(C(CC(O3)(CC)C(CC)O)C)O)C)O)C)O |
異性体SMILES |
CC[C@@H]1[C@@H]([C@@H]([C@H](O[C@]1(C)O)[C@@H](C)[C@@H]([C@H](C)C(=O)[C@H](CC)[C@@H]2[C@H](C[C@@](O2)(C)[C@]3([C@@H](C[C@](O3)(CC)[C@H](CC)O)C)O)C)O)C)O |
正規SMILES |
CCC1C(C(C(OC1(C)O)C(C)C(C(C)C(=O)C(CC)C2C(CC(O2)(C)C3(C(CC(O3)(CC)C(CC)O)C)O)C)O)C)O |
同義語 |
antibiotic X 14873H antibiotic X-14873H |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(4-ethylphenoxy)methyl]-N-(2-pyridinylmethyl)-2-furancarboxamide](/img/structure/B1195296.png)
![(4Z)-2-(4-chlorophenyl)-4-[(E)-3-(furan-2-yl)prop-2-enylidene]-1,3-oxazol-5-one](/img/structure/B1195297.png)
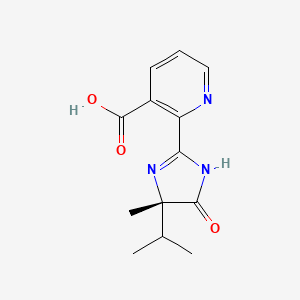

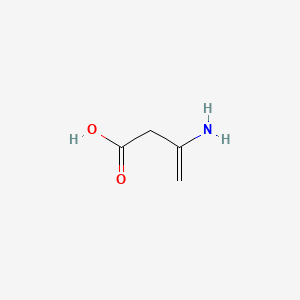
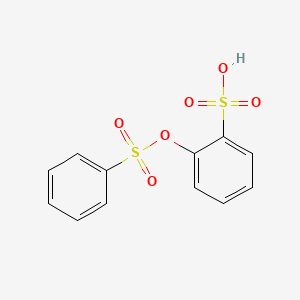
![Ethanone,2-[(1,1-dimethyl-2-phenylethyl)methylamino]-1-(3-hydroxyphenyl)-](/img/structure/B1195308.png)

